1h-Indazole-7-carbaldehyde,3-bromo-

Vue d'ensemble

Description

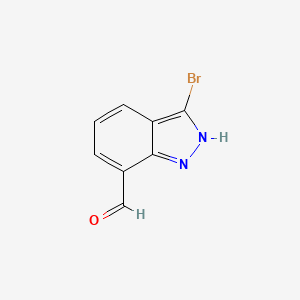

1H-Indazole-7-carbaldehyde, 3-bromo- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of a bromine atom at the 3-position and an aldehyde group at the 7-position makes this compound particularly interesting for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1H-Indazole-7-carbaldehyde, 3-bromo- can be synthesized through several methods. One common approach involves the bromination of 1H-indazole-7-carbaldehyde. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product

Activité Biologique

1H-Indazole-7-carbaldehyde,3-bromo- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticandidal properties, antibacterial effects, and potential therapeutic applications.

- Chemical Name : 1H-Indazole-7-carbaldehyde,3-bromo-

- CAS Number : 1337882-17-3

- Molecular Formula : C8H6BrN3O

Anticandidal Activity

Recent studies have highlighted the anticandidal potential of indazole derivatives, including 1H-Indazole-7-carbaldehyde,3-bromo-. A study evaluated various indazole compounds for their activity against Candida species. The results indicated that certain derivatives exhibited promising activity against Candida albicans and Candida glabrata.

Table 1: Anticandidal Activity of Indazole Derivatives

| Compound | MIC (µM) against C. albicans | MIC (µM) against C. glabrata |

|---|---|---|

| 1H-Indazole-7-carbaldehyde,3-bromo- | TBD | TBD |

| 2b | 100 | 1000 |

| 10a | 100 | 1000 |

| 10g | TBD | TBD |

Note: TBD = To Be Determined

The study emphasized the need for further structural modifications to enhance the efficacy of these compounds against resistant strains of Candida .

Antibacterial Activity

Indazoles are recognized for their antibacterial properties. A recent investigation into the antibacterial effects of various indazole derivatives demonstrated that some compounds exhibit selective activity against Gram-positive bacteria.

Table 2: Antibacterial Activity of Indazole Derivatives

| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli |

|---|---|---|

| 1H-Indazole-7-carbaldehyde,3-bromo- | TBD | TBD |

| Compound X | 15.625 | >125 |

| Compound Y | 62.5 | >125 |

The compound's mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid production, which contributes to its bactericidal effects .

The biological activity of 1H-Indazole-7-carbaldehyde,3-bromo- can be attributed to its ability to interact with specific biological targets. Research indicates that indazole derivatives can inhibit key enzymes involved in microbial metabolism and biofilm formation.

Case Study: Biofilm Inhibition

A case study explored the effect of this compound on biofilm-forming bacteria. The results showed that it could significantly reduce biofilm formation in Staphylococcus aureus, indicating its potential as an antibiofilm agent.

Applications De Recherche Scientifique

Pharmaceutical Development

1H-Indazole derivatives, including 1H-indazole-7-carbaldehyde, 3-bromo-, are recognized for their potential as pharmaceutical intermediates . They are particularly valuable in the synthesis of:

- Anti-cancer agents : Research indicates that indazole derivatives exhibit inhibitory effects on various cancer cell lines, making them promising candidates for new cancer therapies. For instance, studies have shown that modifications of indazole structures can enhance their efficacy against specific cancer types .

- Anti-inflammatory drugs : The compound's structural features allow it to interact with biological targets involved in inflammatory pathways. This has led to the development of novel anti-inflammatory agents based on indazole scaffolds .

Biochemical Research

In biochemical studies, 1H-indazole-7-carbaldehyde, 3-bromo- is utilized for:

- Enzyme inhibition studies : The compound serves as a model substrate to investigate enzyme kinetics and inhibition mechanisms. Its interactions with various enzymes provide insights into metabolic pathways and therapeutic targets .

- Receptor binding assays : The ability of this compound to bind to specific receptors has been explored to understand its pharmacological profiles, aiding in the design of targeted therapies .

Material Science

The compound is also explored in material science for:

- Polymer synthesis : Its chemical reactivity allows it to be incorporated into polymers, enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in creating advanced coatings and adhesives .

- Fluorescent probes : 1H-indazole derivatives can be modified to create fluorescent probes used in biological imaging and diagnostics, facilitating the visualization of cellular processes .

Agricultural Chemistry

In agricultural chemistry, this compound contributes to:

- Agrochemical formulations : It enhances the efficacy of pesticides and herbicides by improving their chemical stability and activity against target pests. This application is crucial for developing more effective agricultural products that minimize environmental impact .

Analytical Chemistry

In analytical chemistry, 1H-indazole-7-carbaldehyde, 3-bromo- is employed as a standard in chromatographic methods:

- Quantification of complex mixtures : Its consistent properties make it suitable for use as a reference standard in various analytical techniques, aiding researchers in the accurate quantification of compounds within complex samples .

Case Study 1: Synthesis of Anti-cancer Agents

A study demonstrated the synthesis of a series of indazole derivatives from 1H-indazole-7-carbaldehyde, 3-bromo-, which showed promising anti-cancer activity against breast cancer cell lines. The modifications included varying substituents on the indazole ring to optimize biological activity.

Case Study 2: Enzyme Inhibition

Research focusing on the inhibition of specific kinases by indazole derivatives highlighted how structural variations influenced binding affinity and selectivity. This study utilized 1H-indazole-7-carbaldehyde, 3-bromo-, demonstrating its role as a lead compound for further drug development.

Data Table: Applications Overview

Propriétés

IUPAC Name |

3-bromo-2H-indazole-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-8-6-3-1-2-5(4-12)7(6)10-11-8/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVORXLSWLQZGJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.